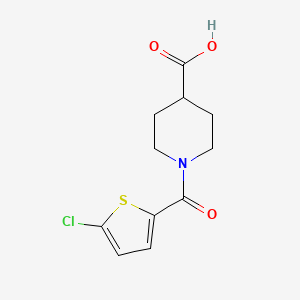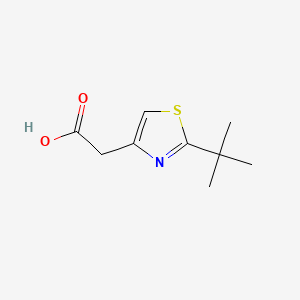
1-(2,5-Difluorophenyl)-2-methylpropylamine
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-2-methylpropylamine, also known by its chemical formula C₈H₁₀ClF₂N₅ , is a compound with a molecular weight of approximately 249.648 Da . It falls within the class of biguanides and exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction between 2,5-difluorobenzonitrile and 2-methylpropylamine . The nitrile group in 2,5-difluorobenzonitrile is converted to the biguanide moiety, resulting in the formation of 1-(2,5-Difluorophenyl)-2-methylpropylamine .
Molecular Structure Analysis
The molecular structure of 1-(2,5-Difluorophenyl)-2-methylpropylamine consists of a central biguanide core with a 2,5-difluorophenyl group attached. The presence of fluorine atoms enhances its lipophilicity and influences its pharmacological properties. The compound’s three-dimensional arrangement plays a crucial role in its interactions with biological targets .
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-2-methylpropylamine can participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclization. These reactions can modify its structure and impact its biological activity. Researchers have explored its reactivity in the context of drug development and synthetic chemistry .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Fluorinated Compounds in Environmental Science
- Environmental Persistence and Toxicology : Studies on polyfluoroalkyl chemicals, including perfluoroalkyl acids like PFOS and PFOA, have highlighted concerns regarding their persistence and potential toxicological impacts on the environment and human health. These compounds are resistant to degradation, leading to widespread environmental presence and bioaccumulation concerns (Lau, Butenhoff, & Rogers, 2004).
Fluorinated Compounds in Organic Synthesis and Industry
- Electrofluorination Mechanisms : Research into the electrofluorination of organic compounds in anhydrous HF has provided insights into the mechanisms underlying the industrial application of fluorination processes. These studies suggest the formation of radical-cations from the organic molecules, followed by stabilization through the addition of fluoride anions, indicating pathways for synthesizing various fluorinated organic compounds (Gambaretto et al., 1982).
Fluorinated Compounds in Material Science
- Sustainable Polymer Production : The conversion of plant biomass to furan derivatives, including the synthesis and application of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, illustrates the potential for fluorinated compounds in creating new generation polymers, functional materials, and fuels. This research supports the development of sustainable, bio-based chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Orientations Futures
1-(2,5-Difluorophenyl)-2-methylpropylamine has potential applications in medicinal chemistry, especially as a building block for drug design. Researchers may explore its derivatives, optimize its pharmacokinetic properties, and investigate its therapeutic potential. Additionally, understanding its biological targets and toxicity profiles will guide future research .
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVSTEJHXZFPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-2-methylpropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





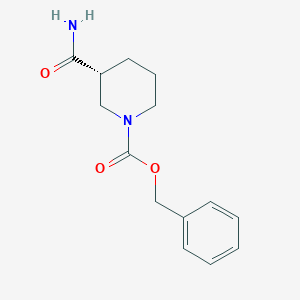
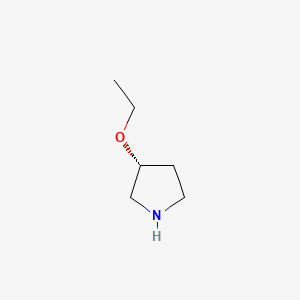

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

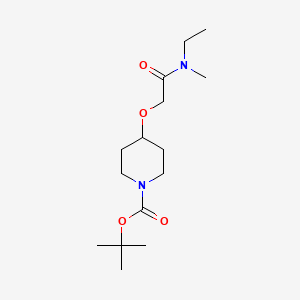

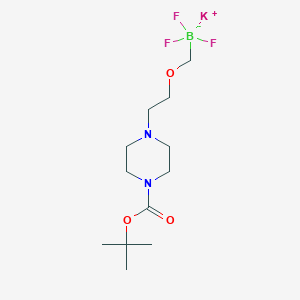
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)
